Hygrine-d3
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Overview
Description
Hygrine-d3 is a deuterated form of hygrine, an alkaloid with the molecular formula C8H15NO. It is a light yellow oil with a boiling point of 193–195°C. Hygrine is naturally found in coca leaves (Erythroxylum coca) and other plants such as Convolvulus hanadae .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hygrine can be synthesized through several methods. One common method involves the condensation of γ-methylaminobutyraldehyde with excess acetone dicarboxylic acid in a buffer at pH 7, followed by decarboxylation . Another method involves the tandem SN2 intramolecular aza-Michael reaction .
Industrial Production Methods
Industrial production of hygrine typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Hygrine undergoes various chemical reactions, including:
Oxidation: Hygrine can be oxidized to form hygrinic acid.
Reduction: Reduction of hygrine can yield secondary alcohols.
Substitution: Hygrine can undergo substitution reactions, particularly involving the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) in acetic acid (AcOH) and sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LAH) is often used as a reducing agent.
Substitution: Various alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Hygrinic acid.
Reduction: Secondary alcohols.
Substitution: N-alkylated derivatives.
Scientific Research Applications
Hygrine and its derivatives have several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex alkaloids.
Biology: Studied for its role in plant metabolism and its potential effects on human physiology.
Medicine: Investigated for potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Used in the production of pharmaceuticals and as a chemical intermediate.
Mechanism of Action
The mechanism of action of hygrine involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of neurotransmitter systems and interaction with specific receptors in the nervous system . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Hygroline: Another ornithine-derived alkaloid with similar structure and properties.
Cuscohygrine: A related alkaloid found in the same plant sources as hygrine.
Uniqueness
Hygrine is unique due to its simple structure and the presence of a carbonyl group in the side chain, which distinguishes it from other similar alkaloids . Its deuterated form, hygrine-d3, is particularly useful in research involving isotopic labeling and tracing .
Properties
CAS No. |
1246815-37-1 |
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Molecular Formula |
C8H15NO |
Molecular Weight |
144.23 g/mol |
IUPAC Name |
1,1,1-trideuterio-3-[(2R)-1-methylpyrrolidin-2-yl]propan-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3/t8-/m1/s1/i1D3 |
InChI Key |
ADKXZIOQKHHDNQ-GTXKLNPESA-N |
SMILES |
CC(=O)CC1CCCN1C |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C[C@H]1CCCN1C |
Canonical SMILES |
CC(=O)CC1CCCN1C |
Synonyms |
1-[(2R)-1-(Methyl-d3)-2-pyrrolidinyl]-2-propanone; (+)-Hygrine-d3; (+)-N-(Methyl-d3)-2-acetonylpyrrolidine; (R)-(+)-Hygrine-d3; D-(+)-Hygrine-d3; |
Origin of Product |
United States |
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